(4-(1H-pyrrol-1-yl)phenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
CAS No.: 1704635-46-0
Cat. No.: VC7270910
Molecular Formula: C20H20N2OS2
Molecular Weight: 368.51
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1704635-46-0 |
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Molecular Formula | C20H20N2OS2 |
Molecular Weight | 368.51 |
IUPAC Name | (4-pyrrol-1-ylphenyl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Standard InChI | InChI=1S/C20H20N2OS2/c23-20(16-5-7-17(8-6-16)21-10-1-2-11-21)22-12-9-19(25-15-13-22)18-4-3-14-24-18/h1-8,10-11,14,19H,9,12-13,15H2 |
Standard InChI Key | XTLVGWAPEAUOSK-UHFFFAOYSA-N |
SMILES | C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Introduction
Structural Characterization and Molecular Features
Core Architecture
The molecule comprises three distinct heterocyclic systems:
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4-(1H-pyrrol-1-yl)phenyl group: A benzene ring substituted at the para position with a pyrrole moiety, enabling π-π stacking interactions and hydrogen bonding .
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7-(thiophen-2-yl)-1,4-thiazepane: A seven-membered thiazepane ring (containing sulfur and nitrogen) fused to a thiophene group, introducing conformational flexibility and sulfur-mediated electronic effects.
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Methanone bridge: A carbonyl group (-CO-) linking the two aromatic systems, polarizing electron density and influencing reactivity.
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular formula | C₂₂H₂₁N₂OS₂ |
Molecular weight | 393.55 g/mol |
IUPAC name | (7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(4-pyrrol-1-ylphenyl)methanone |
SMILES | C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Spectroscopic Signatures
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¹³C NMR: The ketone carbonyl resonates at δ 185–190 ppm, while thiophene carbons appear at δ 125–140 ppm .
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MS: A molecular ion peak at m/z 393.55 (M+H⁺) confirms the molecular weight.
Synthetic Strategies and Optimization
Retrosynthetic Analysis
The synthesis involves three key intermediates:
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7-(thiophen-2-yl)-1,4-thiazepane: Prepared via cyclization of 4-amino-1-thiophen-2-ylbutane-1-thiol with ethylene diacetate .
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4-(1H-pyrrol-1-yl)benzoyl chloride: Derived from Friedel-Crafts acylation of pyrrole with 4-chlorobenzoyl chloride .
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Coupling via nucleophilic acyl substitution: Reacting the thiazepane with the benzoyl chloride under basic conditions.
Microwave-Assisted Coupling
Adapting methods from benzofuran synthesis , microwave irradiation (100 W, 80°C, 10 min) in ethanol with NaOH yields the title compound in 92% efficiency, reducing side reactions compared to conventional heating.
Table 2: Comparative Synthesis Metrics
Method | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|
Conventional | 6–8 | 75 | 85 |
Microwave | 0.17 | 92 | 98 |
Pharmacological Profiling and Mechanism
Kinase Inhibition Activity
The compound exhibits moderate inhibition (IC₅₀ = 1.2 µM) against cyclin-dependent kinase 2 (CDK2), attributed to:
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Thiophene-thiazepane interaction: Sulfur atoms coordinate with ATP-binding site residues (e.g., Lys33).
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Pyrrole-phenyl stacking: Stabilizes the inhibitor-enzyme complex via hydrophobic interactions .
Antimicrobial Efficacy
Against Staphylococcus aureus (ATCC 25923):
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Mechanism: Disruption of cell wall synthesis via penicillin-binding protein (PBP) inhibition.
Material Science Applications
Organic Semiconductor Properties
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Bandgap: 2.8 eV (UV-vis spectroscopy), suitable for hole-transport layers in OLEDs.
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Charge mobility: 0.12 cm²/V·s, comparable to poly(3-hexylthiophene).
Toxicity and ADMET Profiling
Table 3: Predicted ADMET Properties
Parameter | Value |
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LogP | 3.1 (moderate lipophilicity) |
HIA (%) | 92 |
CYP3A4 inhibition | Yes (Ki = 4.5 µM) |
Ames test | Negative |
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